(6-Oxaspiro[3.5]nonan-7-YL)methanamine
Description
(6-Oxaspiro[3.5]nonan-7-YL)methanamine is a spirocyclic organic compound featuring a six-membered oxaspiro ring fused to a cyclopentane moiety, with a primary amine (-CH2NH2) substituent at the 7-position. Its molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol and a CAS registry number 1554317-63-3 . The compound is commercially available as a hydrochloride salt (CAS: EN300-384673) for research applications, with purity levels typically exceeding 95% .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
6-oxaspiro[3.5]nonan-7-ylmethanamine |
InChI |
InChI=1S/C9H17NO/c10-6-8-2-5-9(7-11-8)3-1-4-9/h8H,1-7,10H2 |
InChI Key |
JVIMPJKUXHPSSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(OC2)CN |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
(6-Oxaspiro[3.5]nonan-7-yl)methanamine (C₉H₁₇NO, MW 155.24 g/mol) features a spirocyclic ether core fused to a methanamine group. The IUPAC name, 7-oxaspiro[3.5]nonan-8-ylmethanamine, reflects its bicyclic structure, where a tetrahydrofuran ring is spiro-fused to a cyclopentane moiety. Key identifiers include:
Synthetic Routes
Ring-Closing Metathesis (RCM)
RCM is a cornerstone for constructing the spirocyclic ether framework. A representative protocol involves:
- Substrate Preparation : Allyl ether derivatives (e.g., diene precursors) are synthesized from cyclopentanol or analogous alcohols.
- Catalysis : Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C induces cyclization.
- Workup : Purification via silica gel chromatography yields the spirocyclic ether intermediate.
Example :
$$
\text{Diene precursor} \xrightarrow{\text{Grubbs catalyst}} \text{7-Oxaspiro[3.5]nonane} \quad
$$
Amine Functionalization
The methanamine group is introduced via reductive amination or nitro reduction:
Reductive Amination
- Substrate : Spirocyclic ketone intermediate.
- Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.
- Conditions : Stirred at room temperature for 12 hours.
- Yield : 60–75% after HPLC purification.
Nitro Reduction
Optimization Strategies
Solvent and Catalyst Screening
Analytical Validation
Spectroscopic Data
Industrial-Scale Production
Enamine Ltd. reports a scalable three-step process:
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
{6-oxaspiro[3.5]nonan-7-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of {6-oxaspiro[3.5]nonan-7-yl}methanamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from the reactions of {6-oxaspiro[3.5]nonan-7-yl}methanamine include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products have various applications in chemical synthesis and biological research.
Scientific Research Applications
{6-oxaspiro[3.5]nonan-7-yl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {6-oxaspiro[3.5]nonan-7-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The spirocyclic structure provides a rigid framework that can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs with Modified Spiro Frameworks
The following table compares (6-Oxaspiro[3.5]nonan-7-YL)methanamine with key analogs differing in ring size, substituent position, or functional groups:
Key Observations :
- Positional isomerism (C7 vs.
- Ring expansion (e.g., spiro[3.5] → spiro[4.4]) increases molecular weight and conformational flexibility, which may influence pharmacokinetics .
- The ethylamine derivative (C10H19NO) demonstrates how chain elongation enhances hydrophilicity, with a predicted collision cross-section of 169.26 Ų .
Azaspiro Derivatives
Replacing the oxygen atom in the spiro framework with nitrogen generates azaspiro analogs, which exhibit distinct electronic properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| (2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanamine | C11H22N2 | 182.31 | 1420980-75-1 | Nitrogen in spiro ring, ethyl group |
| 1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine | C7H12N2O | 140.18 | 2649017-03-6 | Hybrid oxa/aza ring, unsaturated |
Key Observations :
- Azaspiro derivatives (e.g., CAS: 1420980-75-1 ) exhibit higher basicity due to the amine nitrogen, enhancing solubility in acidic media .
Commercial Availability and Pricing
This compound is marketed by Enamine Ltd and CymitQuimica, with the hydrochloride salt priced at €701/50mg . Comparatively, simpler spiro compounds like 2-oxaspiro[3.5]nonane-7-methanol (CAS: 1256546-76-5) are cheaper (€540/10g) due to lower synthetic complexity . Azaspiro derivatives command premium pricing (e.g., €2,102/500mg for 3-Ethynylcyclopentan-1-amine hydrochlorides) owing to specialized applications in kinase inhibitor development .
Pharmacological Potential and Research Findings
For example:
- 4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives showed IC50 values of 2.1–8.3 μM against human lung cancer cells .
The rigidity of the spiro framework in this compound may enhance metabolic stability compared to linear amines, making it a candidate for CNS drug discovery .
Q & A
Advanced Research Question
- Sigma Receptor Ligands : Acts as a scaffold for ligands targeting σ1/σ2 receptors, with modifications (e.g., azaspiro analogs) showing promise in neuropathic pain models .
- Enzyme Inhibition : Derivatives inhibit cytochrome P450 enzymes, requiring metabolic stability assays (e.g., liver microsome testing) .
- Prodrug Development : Methanamine group functionalization (e.g., acyloxyalkyl carbamates) enhances bioavailability in preclinical models .
What analytical approaches validate the compound’s stability under varying storage conditions?
Basic Research Question
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4–8 weeks. Monitor degradation via LC-MS for oxidation byproducts (e.g., N-oxide formation) .
- pH Stability Testing : Assess solubility and degradation in buffers (pH 1–9) to identify optimal storage formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
